Decafluorocyclohexanone vs. Acyclic Perfluoroketones: Quantified Keto-Enol Equilibrium
Decafluorocyclohexanone exhibits a solvent-dependent keto-enol equilibrium that is quantifiably different from acyclic analogues such as 3H-perfluoro-2-butanone. In carbon tetrachloride at 22 °C, decafluorocyclohexanone exists in a 3:1 ketone:enol ratio, corresponding to an equilibrium constant (K3e/3k) of 0.33 ± 0.02 [1]. In stark contrast, the acyclic analogue 3H-perfluoro-2-butanone shows no detectable enol at equilibrium, even in Lewis-basic solvents [1]. This demonstrates a unique chemical equilibrium landscape for the cyclic ketone, which can be exploited for selective reactions.
| Evidence Dimension | Keto-Enol Equilibrium Constant (K_enol/K_keto) |
|---|---|
| Target Compound Data | 0.33 ± 0.02 (ketone:enol ratio = 3:1) |
| Comparator Or Baseline | 3H-perfluoro-2-butanone: Enol not detectable at equilibrium |
| Quantified Difference | Qualitative difference: enol is present at equilibrium vs. not detectable |
| Conditions | Carbon tetrachloride, 22 °C, trace N-methylpyrrolidone catalyst; analysis by 19F NMR spectroscopy [1] |
Why This Matters
The presence of a significant enol population enables synthetic routes via the enol tautomer that are unavailable with acyclic ketones, influencing product selection for specific functionalization strategies.
- [1] Lindner, P. E.; Lemal, D. M. Perfluorinated Cyclic and Acyclic Keto−Enol Systems: A Remarkable Contrast. J. Am. Chem. Soc. 1997, 119 (14), 3259–3266. View Source
